tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
The compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine, which is a protected form of piperazine used in the synthesis of various pharmaceutical and biologically active compounds. The tert-butyl group serves as a protecting group for the carboxylic acid, making the molecule more stable and easier to work with in chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multiple steps, starting from simpler piperidine or piperazine compounds. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) is
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is synthesized and characterized through various spectroscopic studies, including FT-IR, 1H & 13C NMR, and LCMS. Its crystal structure is also analyzed through X-ray diffraction studies, revealing different molecular shapes and intermolecular interactions in its derivatives (Kulkarni et al., 2016).
Biological Evaluation
- This compound and its derivatives have been evaluated for antibacterial and antifungal activities against several microorganisms. Some derivatives show moderate activity in this regard, indicating potential applications in developing antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure Analysis
- Detailed molecular structure analysis of derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is conducted, providing insights into bond lengths, angles, and overall molecular conformation. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Mamat et al., 2012).
Anticorrosive Properties
- Investigations into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate show promising results. This derivative exhibits significant corrosion inhibition efficiency for carbon steel in acidic environments, suggesting its potential use in industrial corrosion protection (Praveen et al., 2021).
Potential as Catalytic Agents
- Some derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been synthesized and evaluated as catalysts in chemical reactions, such as Knoevenagel condensation. These studies highlight the compound's potential as a catalytic agent in organic synthesis (Yang et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQBZJHXQZMMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583022 |
Source
|
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
CAS RN |
849547-86-0 |
Source
|
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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